molecular formula C10H19N7S B1230098 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea

1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea

Cat. No. B1230098
M. Wt: 269.37 g/mol
InChI Key: PNJNJSLWDICINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea is a diamino-1,3,5-triazine.

Scientific Research Applications

Chiral Solvating Agents for NMR Spectroscopy

1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea derivatives have been used as chiral solvating agents in NMR spectroscopy. This application allows for the determination of the enantiomeric composition of chiral compounds (Uccello-Barretta et al., 1998).

Antiviral Activity

Derivatives of 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea have shown promise in antiviral research, specifically against the influenza A (H1N1) virus. These compounds have demonstrated significant antiviral activity in primary pharmacological screening (Demchenko et al., 2020).

Plant Physiology

In plant physiology, specific s-triazine compounds, including those related to 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea, have been found to influence the activities of various enzymes in plants. This includes the metabolism of carbohydrates and nitrogen in pea and sweet corn leaves (Wu et al., 1971).

Nucleic Acid Binding

Certain triazine derivatives have been synthesized for their potential in binding to nucleic acids. These compounds, related to the 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea structure, can bind strongly to DNA and RNA model sequences, offering potential applications in molecular biology (Spychała et al., 1994).

Conformational Analysis in Organic Chemistry

The conformation of optically pure 1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea derivatives has been studied using circular dichroism (CD). This research is significant in organic chemistry for understanding the stereochemistry of these compounds (Iuliano et al., 1998).

Dendrimeric Complex Synthesis

Research has been conducted on synthesizing dendrimeric complexes using triazine derivatives. These studies explore the magnetic behaviors of such complexes, contributing to the field of materials science and magnetic chemistry (Uysal & Koç, 2010).

Host-Guest Chemistry

Triazine derivatives have been utilized in the study of host-guest chemistry. These studies involve the synthesis of bis(triazine) molecules acting as synthetic receptors for barbiturate guest molecules, illustrating the modulation of binding properties through changes in the hydrogen-bonding patterns of the receptor molecule (Mason et al., 2006).

properties

Product Name

1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea

Molecular Formula

C10H19N7S

Molecular Weight

269.37 g/mol

IUPAC Name

1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea

InChI

InChI=1S/C10H19N7S/c1-4-12-8-14-9(13-5-2)16-10(15-8)17(6-3)7(11)18/h4-6H2,1-3H3,(H2,11,18)(H2,12,13,14,15,16)

InChI Key

PNJNJSLWDICINV-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)N(CC)C(=S)N)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC)C(=S)N)NCC

solubility

10 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
Reactant of Route 2
Reactant of Route 2
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
Reactant of Route 3
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
Reactant of Route 4
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
Reactant of Route 5
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea
Reactant of Route 6
Reactant of Route 6
1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.